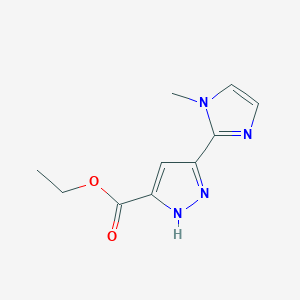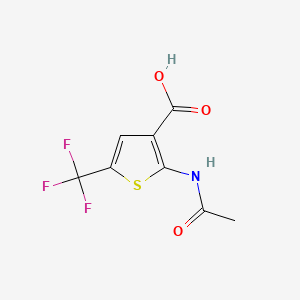
2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with an acetamido group, a trifluoromethyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid can be achieved through several synthetic routes. Another approach includes the Baeyer–Villiger oxidation of ketones to form carboxylic acid esters .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of ketones to carboxylic acid esters via Baeyer–Villiger oxidation.
Substitution: Reactions involving the replacement of functional groups on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for Baeyer–Villiger oxidation and bases for the Fiesselmann synthesis. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The specific details of these interactions depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetamido-5-acetylfuran: Another heterocyclic compound with similar functional groups.
Thiophene-3-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
Uniqueness
2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6F3NO3S |
|---|---|
Poids moléculaire |
253.20 g/mol |
Nom IUPAC |
2-acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3S/c1-3(13)12-6-4(7(14)15)2-5(16-6)8(9,10)11/h2H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
UBWRQUMVKRKSRR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(S1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


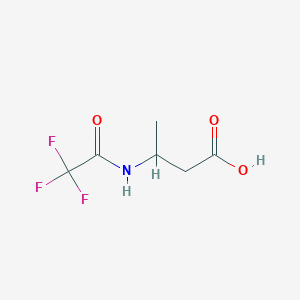
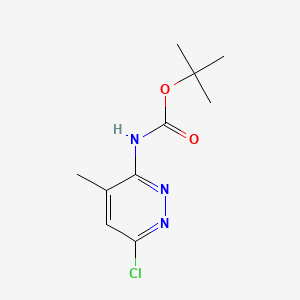
![3-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13496321.png)
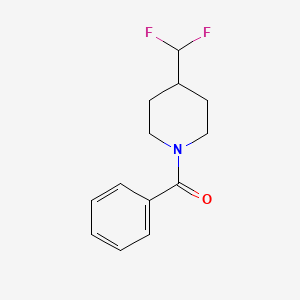
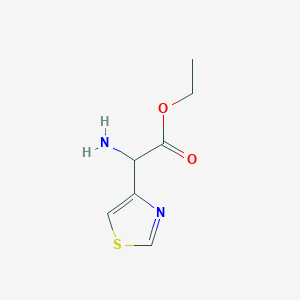
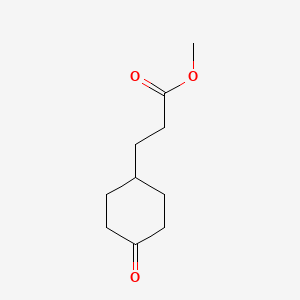


![N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B13496344.png)
![5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13496349.png)
![5-[(2-Amino-3-hydroxy-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496357.png)
![Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496370.png)
![(4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B13496380.png)
